molecular formula C13H17NO3 B1445550 2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one CAS No. 1381944-83-7

2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one

Cat. No. B1445550
M. Wt: 235.28 g/mol
InChI Key: WRNVOUMBZIWSLR-UHFFFAOYSA-N
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Description

2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one (2-TBHMIO) is a synthetic compound that has been the subject of research for its potential applications in the scientific field. It is a highly versatile compound that has been used in various scientific experiments and studies.

Scientific Research Applications

Pharmaceutical Synthesis

Isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

These compounds are also being explored for their potential use as herbicides .

Colorants and Dyes

N-isoindoline-1,3-dione heterocycles are being used in the production of colorants and dyes .

Polymer Additives

These compounds are being used as additives in polymers .

Organic Synthesis

N-isoindoline-1,3-dione heterocycles are being used in organic synthesis . The diverse synthetic strategies employed to access N-isoindoline-1,3-diones derivatives are being highlighted .

Photochromic Materials

These compounds are being used in the production of photochromic materials .

properties

IUPAC Name

2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)9-6-5-8(17-4)7-10(9)12(14)16/h5-7,12,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNVOUMBZIWSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C2=C(C1=O)C=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743069
Record name 2-tert-Butyl-3-hydroxy-5-methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one

CAS RN

1381944-83-7
Record name 2-tert-Butyl-3-hydroxy-5-methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one
Reactant of Route 2
2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one
Reactant of Route 3
2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one
Reactant of Route 4
2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one
Reactant of Route 5
2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one
Reactant of Route 6
2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one

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